![molecular formula C12H13BrO3 B14867361 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14867361.png)
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a trioxabicyclo[222]octane framework
准备方法
The synthesis of 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, followed by functional group modifications. The reaction conditions typically include the use of a suitable diene and dienophile, with subsequent bromination and methylation steps . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
化学反应分析
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of functionalized derivatives that can be further utilized in synthetic applications.
科学研究应用
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
作用机制
The mechanism by which 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group allows for specific binding interactions, while the trioxabicyclo[2.2.2]octane framework provides structural rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects in different applications .
相似化合物的比较
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis, DABCO shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.2.2]octane derivatives: These compounds, including various carboxylates and amides, exhibit different reactivity and applications based on their specific substituents and functional groups.
The uniqueness of this compound lies in its combination of a bromophenyl group with a trioxabicyclo[2.2.2]octane framework, providing distinct chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H13BrO3/c1-11-6-14-12(15-7-11,16-8-11)9-3-2-4-10(13)5-9/h2-5H,6-8H2,1H3 |
InChI 键 |
HUURAVRILAZPFD-UHFFFAOYSA-N |
规范 SMILES |
CC12COC(OC1)(OC2)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


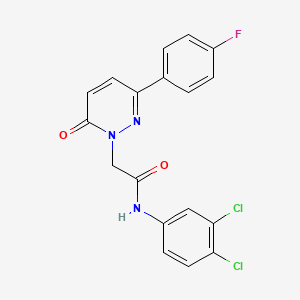
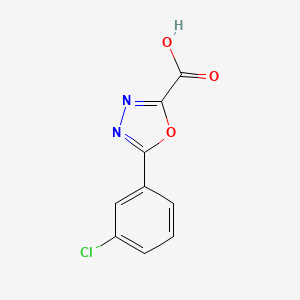
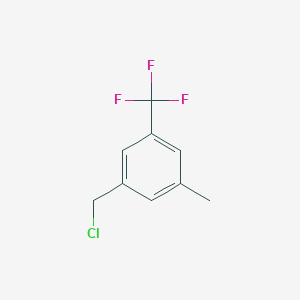

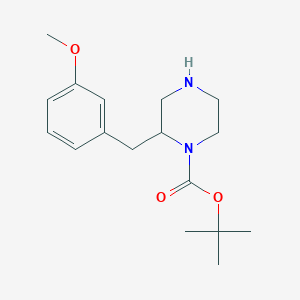
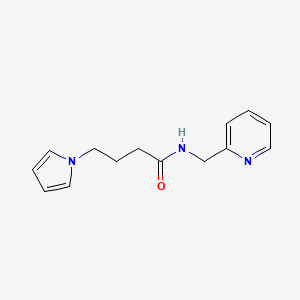
![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)

![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14867351.png)
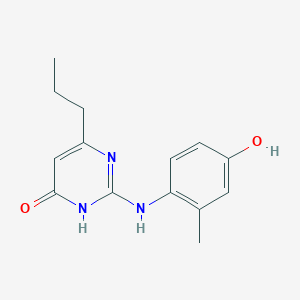
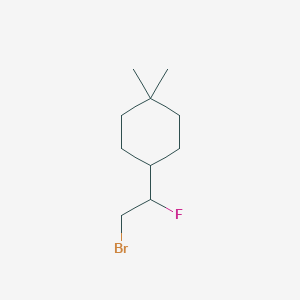
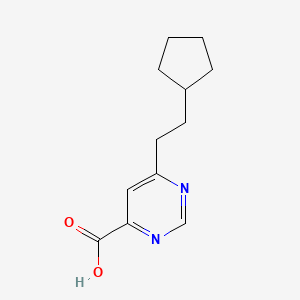
![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)
